Pinosylvin methyl ether

描述

准备方法

合成路线和反应条件

松柏醇甲醚可以通过多种化学反应合成。 一种常用的方法是使用甲基碘在碳酸钾等碱的存在下对松柏醇进行甲基化 . 反应通常在丙酮或二甲基亚砜 (DMSO) 等有机溶剂中,在回流条件下进行。

工业生产方法

松柏醇甲醚的工业生产通常涉及从天然来源(如松树心材)中提取和纯化该化合物。 提取过程可能包括溶剂提取,然后进行色谱技术以分离和纯化该化合物 .

化学反应分析

反应类型

松柏醇甲醚会发生各种化学反应,包括:

氧化: 它可以被氧化形成醌类或其他氧化衍生物。

还原: 还原反应可以将其转化为二氢松柏醇甲醚。

取代: 它可以发生亲电取代反应,例如卤化或硝化.

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾 (KMnO4) 和过氧化氢 (H2O2)。

还原: 使用硼氢化钠 (NaBH4) 或氢化锂铝 (LiAlH4) 等还原剂。

主要形成的产物

氧化: 醌类和其他氧化衍生物。

还原: 二氢松柏醇甲醚。

取代: 卤代或硝化衍生物.

科学研究应用

Pharmaceutical Applications

Anti-inflammatory Properties

Research indicates that pinosylvin and its methyl ether exhibit significant anti-inflammatory effects. In vitro studies have shown that PME can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated RAW 264.7 cells. The IC50 values for PME were reported to be approximately 10.6 µM for TNF-α and 32.1 µM for IL-6, demonstrating its potency compared to other compounds like resveratrol .

Anticancer Activity

this compound has also been studied for its potential anticancer properties. A study demonstrated that PME reduced the migration and invasion of oral cancer cells by regulating matrix metalloproteinase-2 expression and the extracellular signal-regulated kinase pathway . These findings suggest that PME may serve as a therapeutic agent in cancer treatment.

Ecological Applications

Feeding Deterrent in Herbivores

PME has been identified as a potent feeding deterrent against herbivores such as snowshoe hares. A study demonstrated that PME concentrations in green alder significantly affected hare feeding behavior, indicating its ecological role as a defense mechanism for plants . This application highlights the importance of PME in plant defense strategies against herbivory.

Agricultural Applications

Nematicidal Properties

Recent research has shown that this compound possesses nematicidal activity against pine wood nematodes (PWN). In experiments, extracts containing PME immobilized up to 100% of adult PWNs within 24 hours, suggesting its potential use in controlling nematode populations that threaten pine forests . This property could be harnessed in sustainable agricultural practices to protect crops from nematode infestations.

Summary Table of Applications

Case Study 1: Anti-inflammatory Effects

In a controlled laboratory setting, RAW 264.7 macrophages were treated with PME alongside LPS to induce inflammation. The results showed a marked decrease in cytokine levels compared to untreated controls, affirming PME's role as an anti-inflammatory agent.

Case Study 2: Ecological Impact on Herbivores

Field studies involving snowshoe hares revealed that areas with higher concentrations of PME in green alder were less frequently grazed by these herbivores. This finding underscores the ecological significance of PME as a natural deterrent.

Case Study 3: Agricultural Use Against Nematodes

A series of laboratory tests demonstrated that PME extracted from aged Pinus strobus callus cultures exhibited high nematicidal activity against both juvenile and adult PWNs, establishing its potential utility in integrated pest management strategies.

作用机制

松柏醇甲醚通过各种分子靶点和途径发挥作用:

抗真菌活性: 它与细胞膜磷脂结合,导致渗透性增加和流动性降低,最终导致细胞裂解.

抗氧化活性: 它清除自由基并上调抗氧化酶,减少氧化应激.

抗炎活性: 它抑制促炎细胞因子的产生,并调节炎症相关信号通路.

相似化合物的比较

松柏醇甲醚与其他类似化合物进行比较,例如:

松柏醇: 母体化合物,甲基化程度较低,具有类似的生物活性。

白藜芦醇二甲醚: 白藜芦醇的二甲基化衍生物,以其强大的抗氧化和抗炎活性而闻名.

二氢松柏醇甲醚: 松柏醇甲醚的还原形式,具有类似的生物活性.

生物活性

Pinosylvin methyl ether (PME) is a naturally occurring stilbenoid predominantly found in various species of the Pinus genus. This compound has garnered attention for its diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and potential anticancer properties. This article explores the biological activity of PME, supported by recent research findings, case studies, and data tables.

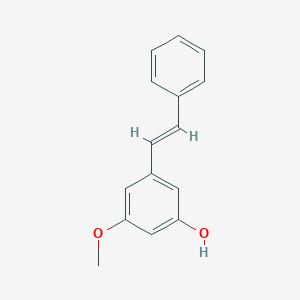

Chemical Structure and Properties

This compound is a derivative of pinosylvin, characterized by the addition of a methyl group to the hydroxyl group present in pinosylvin. Its chemical structure contributes to its solubility and bioactivity.

Antimicrobial Activity

Research has demonstrated that PME exhibits significant antimicrobial properties against various pathogens. In a study examining the effects of PME on plant-parasitic nematodes, it was found that PME showed strong nematicidal activity against Pratylenchus penetrans, immobilizing 66.7% of juvenile nematodes within 24 hours at specific concentrations . This suggests its potential as a natural pesticide.

| Compound | Concentration (µg/ml) | Juvenile Nematode Immobilization (%) | Adult Nematode Immobilization (%) |

|---|---|---|---|

| PME | 5.16 | 66.7 | 100 |

Anti-Inflammatory Effects

PME has been shown to modulate inflammatory responses significantly. In vitro studies using RAW 264.7 macrophages indicated that PME inhibited the release of pro-inflammatory cytokines such as TNF-α and IL-6 when stimulated with lipopolysaccharides (LPS) . The IC50 for IL-6 inhibition was determined to be 32.1 µM, demonstrating its potency compared to other known anti-inflammatory agents like resveratrol.

| Cytokine | IC50 (µM) |

|---|---|

| IL-6 | 32.1 |

| TNF-α | Not specified |

Anticancer Properties

Recent investigations have highlighted PME's potential in cancer therapy. A study on oral squamous cell carcinoma revealed that PME reduced cell migration and invasion by regulating matrix metalloproteinase-2 (MMP-2) activity and inhibiting the extracellular signal-regulated kinase (ERK) pathway . This suggests that PME may serve as a promising candidate for cancer treatment.

Case Studies

- Nematicidal Activity : A study on PME's effect on P. penetrans demonstrated its efficacy in controlling nematode populations in agricultural settings, which could lead to reduced reliance on synthetic pesticides .

- Inflammation Resolution : In vivo experiments indicated that administration of PME significantly reduced paw edema in mice models induced by carrageenan, reaffirming its anti-inflammatory properties through modulation of cytokine release .

- Cancer Cell Regulation : Research indicated that PME inhibited cancer cell migration and invasion, suggesting mechanisms involving MMP regulation and ERK pathway inhibition .

属性

IUPAC Name |

3-methoxy-5-[(E)-2-phenylethenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-17-15-10-13(9-14(16)11-15)8-7-12-5-3-2-4-6-12/h2-11,16H,1H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVIXPWIEOVZVJC-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)O)C=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1)O)/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201310494 | |

| Record name | Pinosylvin monomethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201310494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35302-70-6, 5150-38-9 | |

| Record name | Pinosylvin monomethyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35302-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pinosylvin monomethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035302706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PINOSYLVIN METHYL ETHER | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43312 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pinosylvin monomethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201310494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxy-5-[(1E)-2-phenylethenyl]phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the ecological role of pinosylvin methyl ether?

A: this compound (PME) acts as a natural defense mechanism in certain plants, primarily conifers like Scots pine [] and green alder []. It deters feeding by herbivores, notably snowshoe hares []. This is particularly important for protecting vulnerable parts of the plants, such as winter buds, from being consumed [].

Q2: How does this compound affect snowshoe hare feeding?

A: Studies show that PME is a strong feeding deterrent for snowshoe hares [, ]. The concentration of PME found in different parts of green alder, for example, directly correlates with its palatability to hares. Specifically, the high PME levels in winter buds and male catkins make them undesirable food sources for hares []. Interestingly, the internode sections of green alder lack this PME-based defense, suggesting a multi-level defense strategy within the plant [].

Q3: Beyond its ecological role, does this compound have potential medical applications?

A: Recent research has identified PME as a potential therapeutic agent for castration-resistant prostate cancer (CRPC) []. High-throughput screening of various compounds revealed PME's ability to inhibit the proliferation of androgen-ablated prostate cancer cells []. While further investigation is needed, this discovery highlights PME as a promising candidate for CRPC treatment.

Q4: How does exposure to ozone impact the production of this compound in plants?

A: Ozone exposure, particularly at elevated levels, can trigger a stress response in plants like Scots pine []. This stress response is linked to the increased production of PME, alongside the upregulation of enzymes involved in its biosynthesis, like stilbene synthase (STS) []. Interestingly, the presence of UV-B radiation alongside ozone seems to amplify the transient production of PME in Scots pine needles [].

Q5: How does the structure of this compound relate to its biological activity?

A: While specific structure-activity relationship (SAR) studies focusing solely on PME modifications and their impact on activity, potency, and selectivity are limited in the provided research, it's known that PME belongs to the stilbenoid family [, ]. Stilbenoids are a class of compounds known for diverse biological activities, including anti-cancer, anti-inflammatory, and antioxidant properties. PME's belonging to this family provides a basis for further SAR studies to optimize its properties for therapeutic applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。